3-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
- It belongs to the class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, which combine triazole and thiadiazine rings.
- The compound’s aromatic rings and nitrogen-containing heterocycles contribute to its unique properties.
3-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: is a heterocyclic compound with an intriguing structure.
Preparation Methods
One-Pot Synthesis: An efficient method involves the reaction of dibenzoylacetylene with triazole derivatives, leading to functionalized thiazolo[3,2-b][1,2,4]triazole and triazolo[1,5-a]pyrimidine.
Bimolecular Reaction: Another approach starts from an unprotected phenol, which reacts with aromatic or heterocyclic α-bromoacetyl derivatives to yield the desired compound.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Specific reagents depend on the reaction type, but common ones include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., NaN3).
Major Products: These reactions can lead to diverse products, such as substituted derivatives or fused ring systems.
Scientific Research Applications
Biology and Medicine: Investigating its biological activity, potential drug development, or targeting specific pathways.
Industry: Its unique structure may find applications in materials, catalysis, or sensors.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its fused triazolo-thiadiazine structure sets it apart.
Similar Compounds: While I don’t have a specific list, related compounds include [1,2,4]triazoles, thiadiazines, and other heterocyclic systems.
Remember that this compound’s potential applications and mechanisms are still subjects of ongoing research
Properties
Molecular Formula |
C16H9Cl3N4S |
---|---|
Molecular Weight |
395.7 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C16H9Cl3N4S/c17-11-4-1-9(2-5-11)15-20-21-16-23(15)22-14(8-24-16)10-3-6-12(18)13(19)7-10/h1-7H,8H2 |
InChI Key |
LWVSFGAHOVDZMX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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